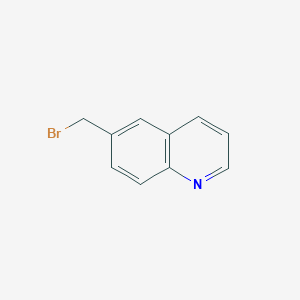

6-(Bromomethyl)quinoline

描述

属性

IUPAC Name |

6-(bromomethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTNKPYDDZEAPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CBr)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279479 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101279-39-4 | |

| Record name | 6-(bromomethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)quinoline typically involves the bromination of 6-methylquinoline. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 6-(Bromomethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of 6-methylquinoline.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various quinoline derivatives.

- Oxidation reactions produce quinoline-6-carboxaldehyde or quinoline-6-carboxylic acid.

- Reduction reactions regenerate 6-methylquinoline.

科学研究应用

Chemical Properties and Structure

6-(Bromomethyl)quinoline, with the molecular formula , is a brominated derivative of quinoline. The compound features a bromomethyl group at the sixth position of the quinoline ring, which enhances its reactivity and potential for various chemical modifications. Its structure is crucial for its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, research has demonstrated that quinoline derivatives exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (MCF-7) and non-small cell lung cancer (A549) cells. A notable study synthesized a series of 4-(4-substituted-anilino)quinoline derivatives, revealing that specific compounds showed greater potency against the A549 cell line compared to MCF-7 .

2. Antimicrobial Properties

Quinoline derivatives, including this compound, have been investigated for their antimicrobial properties. A review indicated that these compounds possess inhibitory effects against bacteria, viruses, and parasites. The structural modifications on the quinoline ring significantly influence their biological activity .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Certain derivatives have shown promising results in inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Synthesis and Evaluation of Quinoline Derivatives

A study focused on synthesizing various quinoline derivatives, including those modified at the 6-position with bromomethyl groups. The synthesized compounds were evaluated for their anticancer activity against several human cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxicity, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .

Case Study 2: Pharmacological Screening

Another significant investigation involved the pharmacological screening of quinoline-based compounds for their antimicrobial efficacy. The study highlighted that derivatives containing the bromomethyl group exhibited improved activity against resistant strains of bacteria compared to their non-brominated counterparts, underscoring the importance of this functional group in enhancing biological activity .

作用机制

The mechanism of action of 6-(Bromomethyl)quinoline and its derivatives often involves interaction with biological targets such as enzymes, receptors, and nucleic acids. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The bromomethyl group can also facilitate the formation of covalent bonds with target biomolecules, enhancing the compound’s biological activity.

相似化合物的比较

Brominated Quinoline Derivatives

Brominated quinolines vary in substituent positions and functional groups, influencing their reactivity and applications.

Key Observations

- Substituent Position: Bromine at the 6-position (as in this compound) is favorable for further functionalization, while bromine at the 4-position (e.g., 4-Bromo-6-nitroquinoline) may hinder reactivity due to steric and electronic effects .

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -NO₂) reduce nucleophilicity but enhance stability in biological environments .

Quinoline Derivatives with Heterocyclic Side Chains

Quinoline derivatives with piperazine or oxazine rings exhibit distinct pharmacological profiles compared to brominated analogs.

Comparison with this compound

- Reactivity: Unlike chloroquine, this compound lacks a basic side chain, limiting its direct therapeutic use but enhancing its utility as a synthetic intermediate .

- Biological Targets: Chloroquine targets parasitic proteases, while brominated quinolines are often precursors for kinase or cytochrome P450 inhibitors .

Isoquinoline and Quinoxaline Derivatives

Compounds like 6-(Bromomethyl)isoquinoline hydrobromide (CAS: 752183-00-9) and 6-Bromomethyl-3-chloro-2-phenylquinoxaline (CAS: 206561-60-6) represent structural analogs with distinct heterocyclic frameworks.

Structural Impact

- Isoquinoline: The shifted nitrogen atom alters electronic properties, enhancing interactions with aromatic receptors .

- Quinoxaline: The additional nitrogen atom increases polarity, improving solubility for drug formulations .

Antitumor Activity

- 6-Sulfamoylquinoline Derivatives: Compounds like 2-(3-Propynylthio)-6-sulfamoylquinoline exhibit potent activity against MDA-MB-231 breast cancer cells (IC₅₀ = 0.09 µM) via cytochrome P450 inhibition .

- This compound Derivatives: These are typically intermediates; further functionalization (e.g., adding sulfonamide groups) is required for bioactivity .

生物活性

6-(Bromomethyl)quinoline is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the bromomethyl group at the 6-position of the quinoline ring significantly influences its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various substituted quinolines displayed potent activity against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were as low as mg/mL, indicating strong antibacterial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | |

| Escherichia coli | ||

| Other derivatives | Various strains | Varies (up to ) |

Anticancer Activity

This compound has shown promising results in anticancer research. A study focused on the synthesis of quinoline derivatives indicated that compounds with similar structures exhibited moderate to excellent antiproliferative activity against various cancer cell lines, including A549 and MCF-7. Notably, some derivatives demonstrated IC50 values below nM, highlighting their potential as effective anticancer agents .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | <20 |

| A549 | <30 | |

| Other derivatives | Various lines | Varies (up to ) |

The mechanism by which this compound exerts its biological effects is believed to involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. These pathways are critical in cancer cell proliferation and survival . Additionally, studies have suggested that quinoline derivatives can inhibit specific kinases involved in cancer progression, further underscoring their therapeutic potential.

Case Studies

- Antimicrobial Efficacy : In a comparative study on substituted quinolines, it was found that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to non-substituted analogs. The presence of bromine at the 6-position was particularly noted for its role in increasing potency against resistant bacterial strains .

- Anticancer Screening : A series of quinoline derivatives were screened for their anticancer properties against multiple cell lines. One promising derivative showed an IC50 value of nM against c-Met kinase, indicating its potential as a multitargeted receptor tyrosine kinase inhibitor .

常见问题

Q. What are the recommended methods for synthesizing 6-(Bromomethyl)quinoline in an academic laboratory setting?

The synthesis of this compound typically involves bromination of a methyl-substituted quinoline precursor. For example, 6-methylquinoline derivatives can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) under reflux conditions . This method avoids harsh reagents and aligns with eco-friendly synthesis principles. Post-reaction purification often involves column chromatography or recrystallization to isolate the product.

Q. How should researchers safely handle and store this compound to prevent degradation and ensure laboratory safety?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile byproducts .

- Storage : Store under an inert atmosphere (e.g., argon) at 2–8°C to minimize decomposition. The compound is sensitive to moisture and light, so use amber vials .

- Waste disposal : Classify waste as halogenated organic material and collaborate with certified waste management services .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to verify the bromomethyl group (δ ~4.5 ppm for –CH₂Br) and quinoline backbone .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₀H₈BrN; MW 222.08) .

- HPLC : Monitor purity, especially if the compound is used in biological assays .

Advanced Research Questions

Q. How can the bromomethyl group in this compound be leveraged to synthesize functionalized derivatives for medicinal chemistry applications?

The bromomethyl group serves as a reactive handle for nucleophilic substitution. For example:

- Fluorescent sensors : Substitute with di-(2-picolyl)amine in acetonitrile under reflux to create metal-ion chelators .

- Drug analogs : React with thiols or amines to generate sulfonamide or amine-linked derivatives, which can be screened for multidrug resistance protein (MRP2) inhibition . Optimize reaction conditions (e.g., solvent polarity, base selection) to improve yields.

Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?

- Molecular docking : Screen derivatives against targets like cytochrome P450 (CYP) isoenzymes or MRP2 to predict binding affinity and mechanism of action .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with cytotoxic activity using regression analysis .

Q. How can researchers address contradictions in biological activity data for this compound analogs?

Discrepancies in IC₅₀ values (e.g., MRP2 inhibition) may arise from assay conditions or structural variations. Mitigation strategies include:

- Standardized assays : Use consistent cell lines (e.g., MDA-MB-231 for cancer studies) and control compounds .

- Structural analysis : Compare analogs with varying substituent positions (e.g., 6-bromo vs. 8-bromo) to identify critical pharmacophores .

Q. What role does the quinoline scaffold play in enhancing the stability and bioavailability of this compound derivatives?

The planar aromatic system of quinoline improves membrane permeability, while the bromomethyl group enables targeted functionalization. For instance:

- Anticancer agents : Derivatives with selenopropynyl or sulfamoyl groups show enhanced cytotoxicity (IC₅₀ < 1 µM) due to improved target engagement .

- Antimicrobials : Quinoline’s inherent π-π stacking interactions with bacterial DNA gyrase enhance activity .

Methodological Considerations

- Reaction optimization : Use design of experiments (DoE) to balance temperature, catalyst loading, and solvent choice .

- Data validation : Cross-validate NMR and HPLC results with computational models to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。